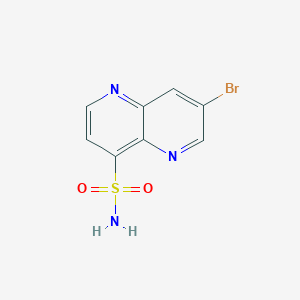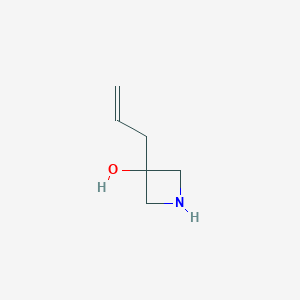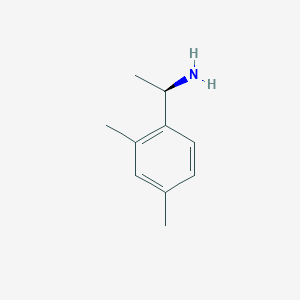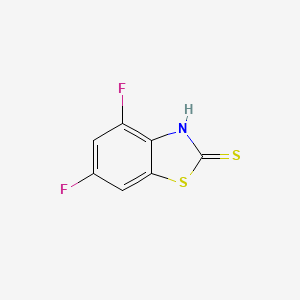
5-Fluoro-6-methoxy-1-benzofuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-6-methoxy-1-benzofuran-2-carboxylic acid is a synthetic organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-methoxy-1-benzofuran-2-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general protocols for synthesizing benzofuran derivatives can be adapted for large-scale production. These methods often involve the use of robust catalytic systems and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Fluoro-6-methoxy-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Halogenation and nitration reactions are common, especially at the 4-position of the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or nitrating mixtures (HNO₃/H₂SO₄) are employed.
Major Products:
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Halogenated or nitrated benzofuran derivatives
Wissenschaftliche Forschungsanwendungen
5-Fluoro-6-methoxy-1-benzofuran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Fluoro-6-methoxy-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structural features allow it to bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
- Psoralen
- 8-Methoxypsoralen
- Angelicin
Comparison: 5-Fluoro-6-methoxy-1-benzofuran-2-carboxylic acid stands out due to its fluorine and methoxy substituents, which enhance its biological activity and stability. Compared to other benzofuran derivatives, this compound exhibits superior antimicrobial and anticancer properties, making it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C10H7FO4 |
|---|---|
Molekulargewicht |
210.16 g/mol |
IUPAC-Name |
5-fluoro-6-methoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H7FO4/c1-14-8-4-7-5(2-6(8)11)3-9(15-7)10(12)13/h2-4H,1H3,(H,12,13) |
InChI-Schlüssel |
FCLSLGKRBPHWDA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C=C(OC2=C1)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


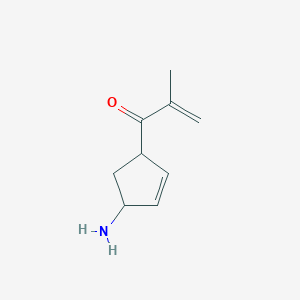
![2-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile](/img/structure/B13173217.png)
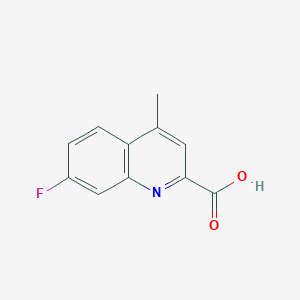

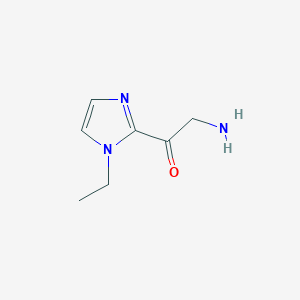
![3-[3-(3-Fluorophenyl)propyl]aniline](/img/structure/B13173235.png)
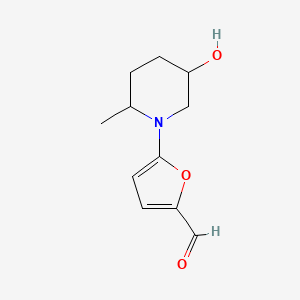
![Tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine](/img/structure/B13173244.png)
![N-[(Azepan-2-yl)methyl]propanamide](/img/structure/B13173255.png)
